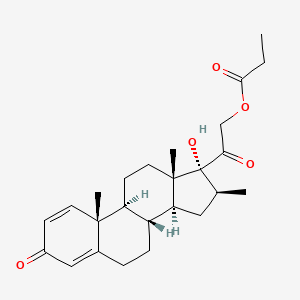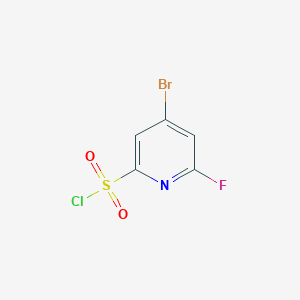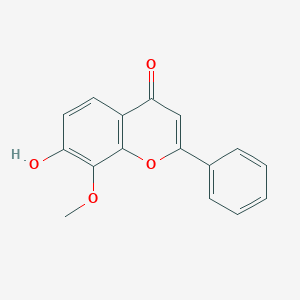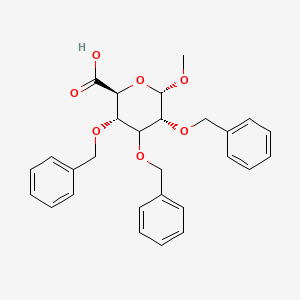
Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate is a bioactive small molecule with the molecular formula C20H31NaO5S and a molecular weight of 406.51 g/mol . This compound is a steroid sulfate, which is a derivative of androstenediol, a naturally occurring steroid. It is primarily used in research settings for its various biological activities .
準備方法
The synthesis of Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate typically involves the sulfation of androstenediol. The reaction conditions often include the use of steroid sulfotransferase enzymes, which facilitate the transfer of a sulfate group to the hydroxyl group at the 3-position of the steroid backbone . Industrial production methods may involve similar enzymatic processes but on a larger scale, ensuring the purity and consistency of the product .
化学反応の分析
Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone, altering the compound’s biological activity.
Reduction: The sulfate group can be reduced to a hydroxyl group, reverting the compound back to androstenediol.
Substitution: The sulfate group can be substituted with other functional groups, potentially modifying the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in synthetic chemistry and analytical studies.
Biology: The compound is studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Research explores its potential therapeutic applications, including its effects on hormone regulation and potential use in treating hormonal disorders.
Industry: It is used in the development of enzyme inhibitors and activators, contributing to the study of enzyme kinetics and drug development
作用機序
The mechanism of action of Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate involves its interaction with steroid receptors and enzymes. The compound can be desulfated back into androstenediol by steroid sulfatase, which then exerts its effects by binding to androgen and estrogen receptors . This interaction influences various cellular pathways, including those involved in cell growth, differentiation, and metabolism .
類似化合物との比較
Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate is unique compared to other steroid sulfates due to its specific structure and biological activity. Similar compounds include:
Androstenediol sulfate: Another steroid sulfate with similar metabolic pathways but different biological effects.
3-Beta-hydroxyandrost-5-en-17-one sulfate: A related compound with distinct chemical properties and applications.
These comparisons highlight the unique aspects of this compound, particularly its specific interactions with steroid receptors and its potential therapeutic applications.
特性
分子式 |
C20H31NaO5S |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
sodium;[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]methyl sulfate |
InChI |
InChI=1S/C20H32O5S.Na/c1-19-9-7-15(21)11-13(19)3-5-16-17-6-4-14(12-25-26(22,23)24)20(17,2)10-8-18(16)19;/h3,14-18,21H,4-12H2,1-2H3,(H,22,23,24);/q;+1/p-1/t14-,15+,16+,17+,18+,19+,20-;/m1./s1 |
InChIキー |
MUQVMLXPEXHRLV-VJHODUHXSA-M |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2COS(=O)(=O)[O-])CC=C4[C@@]3(CC[C@@H](C4)O)C.[Na+] |
正規SMILES |
CC12CCC3C(C1CCC2COS(=O)(=O)[O-])CC=C4C3(CCC(C4)O)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene](/img/structure/B13442668.png)





![2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)



![(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone](/img/structure/B13442709.png)



